

A Beginner's Guide to CNQX Disodium Salt in Electrophysiology

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Compound of Interest

Compound Name: *CNQX disodium salt*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For neuroscientists venturing into the intricate world of synaptic transmission, the ability to dissect and modulate specific components of this complex signaling is paramount. Among the arsenal of pharmacological tools available, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt stands out as a cornerstone for studying excitatory neurotransmission. This competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors offers a potent and selective means to block the primary drivers of fast excitatory postsynaptic potentials in the central nervous system.^[1] This guide provides a comprehensive overview of **CNQX disodium salt** for the beginner electrophysiologist, covering its mechanism of action, key experimental considerations, and detailed protocols for its application.

Core Concepts: Mechanism of Action

CNQX is a competitive antagonist, meaning it binds to the same site on the AMPA and kainate receptors as the endogenous neurotransmitter, glutamate, but does not activate the receptor. This blockade prevents the influx of positive ions (primarily Na^+ and Ca^{2+}) that would typically occur upon glutamate binding, thereby inhibiting neuronal depolarization.^[1] While highly effective at blocking AMPA and kainate receptors, it's important to note that at higher concentrations, CNQX can also exhibit antagonist activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.

The disodium salt form of CNQX offers a significant practical advantage over its parent compound: enhanced water solubility. This property simplifies the preparation of stock solutions and their dilution into physiological recording solutions, a crucial consideration for maintaining experimental accuracy and reproducibility.

Quantitative Data Summary

For ease of reference, the key quantitative parameters of **CNQX disodium salt** are summarized in the tables below.

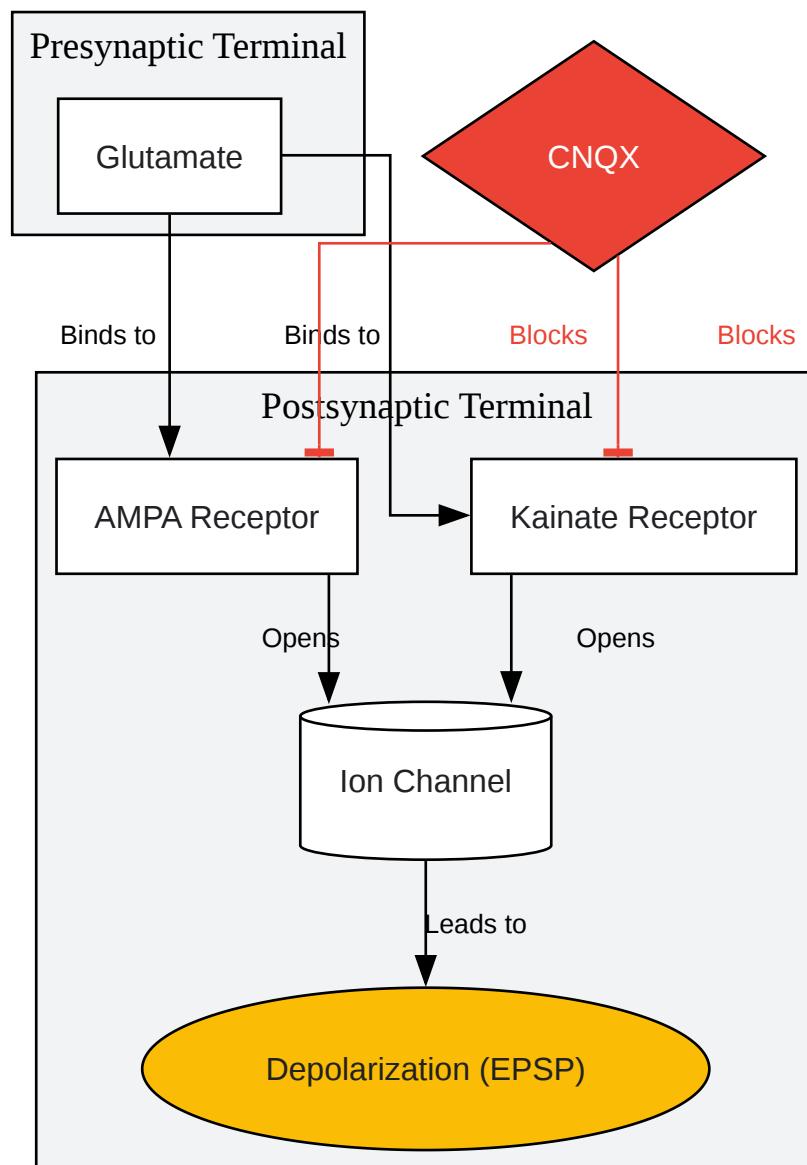
Property	Value	Reference
Molecular Weight	276.12 g/mol	[1]
Molecular Formula	C ₉ H ₂ N ₄ Na ₂ O ₄	[1]
Purity	>99%	[1]
Solubility	Soluble in water to 25 mM	[1]
Storage	Desiccate at room temperature or +4°C	[1]

Pharmacological Parameter	Value	Target Receptor	Reference
IC ₅₀	0.3 μM	AMPA Receptor	[1]
IC ₅₀	1.5 μM	Kainate Receptor	[1]
IC ₅₀	25 μM	NMDA Receptor (glycine site)	
Common Working Concentration	10 μM	Full AMPA receptor blockade	[2] [3]

Signaling Pathways and Experimental Logic

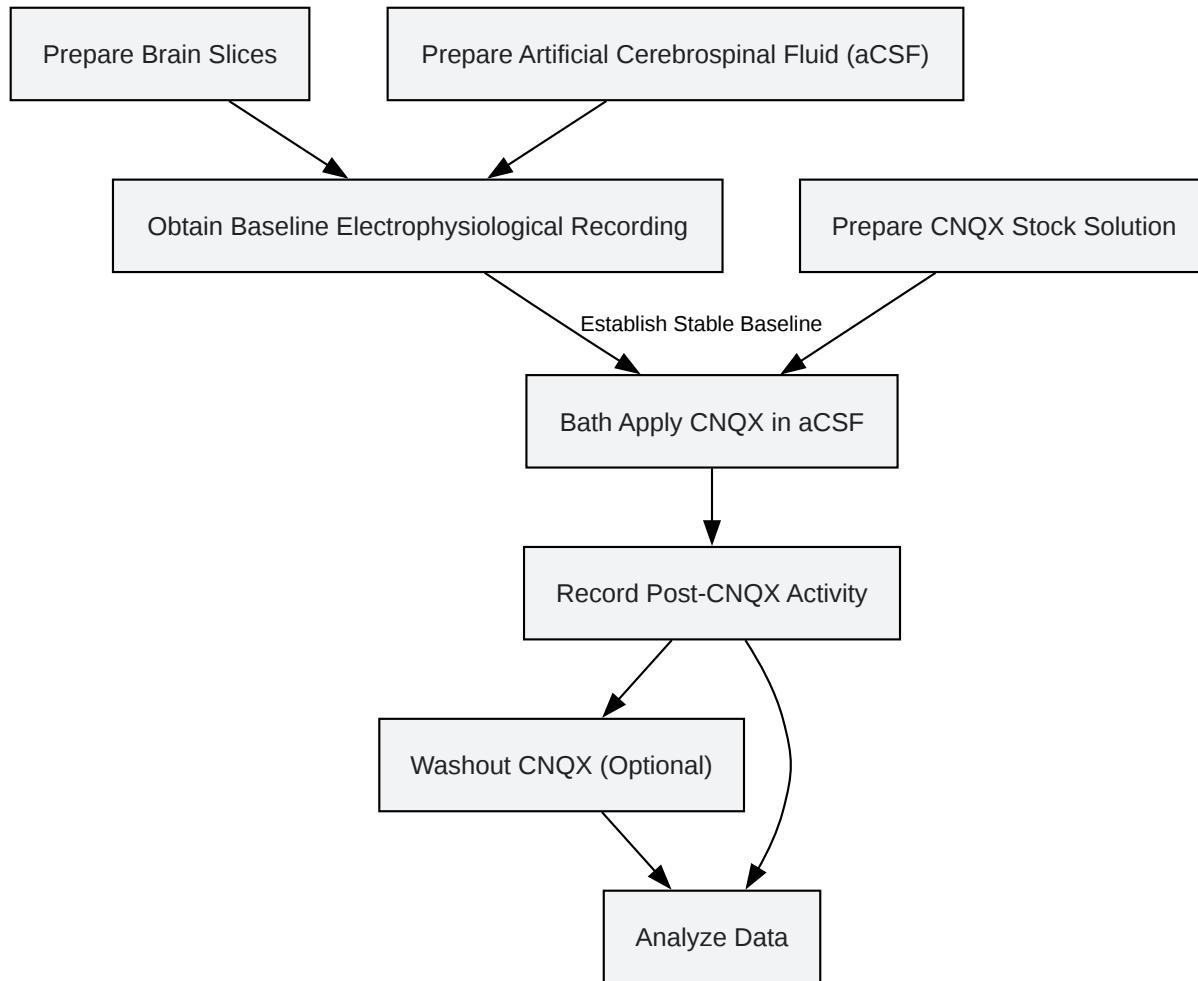
To effectively utilize CNQX, it is essential to understand the signaling pathways it modulates. The diagrams below, generated using the DOT language, illustrate the mechanism of CNQX

action and a typical experimental workflow for its use in electrophysiology.



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Caption: Mechanism of CNQX as an AMPA/Kainate receptor antagonist.



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Caption: General experimental workflow for using CNQX in slice electrophysiology.

Detailed Experimental Protocols

The following protocols provide a starting point for beginner electrophysiologists. Note that specific parameters may need to be optimized for your particular preparation and experimental question.

Protocol 1: Preparation of CNQX Disodium Salt Stock Solution

Materials:

- **CNQX disodium salt** powder
- Sterile, deionized water or appropriate buffer (e.g., aCSF)
- Vortex mixer
- Sterile microcentrifuge tubes

Methodology:

- Calculate the required mass of **CNQX disodium salt** to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM). The molecular weight is 276.12 g/mol .
- Weigh the **CNQX disodium salt** powder accurately.
- Dissolve the powder in the appropriate volume of sterile, deionized water. The disodium salt is soluble up to 25 mM in water.[1]
- Vortex the solution thoroughly to ensure it is fully dissolved. The stock solution may appear slightly "sticky" or have some powder on the vial walls, so ensure it is well-mixed before each use.
- Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use.[4]

Protocol 2: Whole-Cell Voltage-Clamp Recording to Isolate GABAergic Currents

This protocol is adapted from methodologies described for recording from cortical neurons.[2]
[3]

1. Brain Slice Preparation:

- Anesthetize the animal (e.g., mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.
- Perfusion transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 211 sucrose, 3.3 KCl, 1.3 NaH₂PO₄, 26 NaHCO₃, 11 D-glucose, 0.5 CaCl₂, and 10 MgCl₂.[\[5\]](#)
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 μ m thick) of the desired brain region (e.g., hippocampus or cortex) using a vibratome in the ice-cold slicing solution.
- Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover. The aCSF composition is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂ / 5% CO₂.

2. Electrophysiological Recording:

- Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature or a more physiological temperature.
- Identify target neurons (e.g., layer V pyramidal neurons in the cortex) using differential interference contrast (DIC) microscopy.
- Establish a whole-cell patch-clamp recording in voltage-clamp mode. A typical intracellular solution for recording inhibitory postsynaptic currents (IPSCs) would contain (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.3 GTP-Na, with pH adjusted to 7.3 with CsOH. The high chloride concentration will cause GABA-A receptor-mediated currents to appear as inward currents at a holding potential of -70 mV.
- Hold the neuron at a membrane potential of -70 mV to -60 mV. This is near the reversal potential for glutamate-mediated currents, but the high internal chloride will allow for the detection of GABAergic currents.[\[3\]](#)

3. Application of CNQX and Data Acquisition:

- Record a stable baseline of synaptic activity for 5-10 minutes. This will include both excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.
- Dilute the CNQX stock solution into the aCSF to a final concentration of 10 μ M. This concentration is effective for complete blockade of AMPA receptor-mediated currents.[\[2\]](#)
- Bath-apply the CNQX-containing aCSF to the slice.
- Record for another 5-10 minutes to observe the effect of CNQX. You should see a significant reduction or complete elimination of the fast, inward currents (EPSCs), leaving the slower, outward (or inward, depending on your chloride reversal) GABAergic currents (IPSCs) isolated.
- To confirm the effect is reversible, you can perform a washout by perfusing the slice with normal aCSF for 10-20 minutes.

Conclusion

CNQX disodium salt is an indispensable tool for the modern electrophysiologist. Its potent and selective antagonism of AMPA and kainate receptors allows for the precise dissection of glutamatergic synaptic transmission. By understanding its mechanism of action, paying close attention to experimental parameters, and following established protocols, even a beginner can confidently employ CNQX to unravel the complexities of neuronal communication. As with any pharmacological agent, careful experimental design and appropriate controls are crucial for obtaining robust and interpretable results.

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